molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4

[2,3'-Bipyridin]-5'-amine

Cat. No.: B566752
CAS No.: 1245745-55-4
M. Wt: 171.203
InChI Key: RSKMKJSRFVPLBR-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5’-amine: is an organic compound that belongs to the bipyridine family. This compound consists of two pyridine rings connected by a single bond, with an amine group attached to the 5’ position of one of the pyridine rings. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-5’-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound and a halogenated pyridine . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of [2,3’-Bipyridin]-5’-amine often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridin]-5’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5’-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s amine group can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Properties

IUPAC Name

5-pyridin-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKMKJSRFVPLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735034
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245745-55-4
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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